AKT1 Isoform Selectivity: Afuresertib Exhibits 25-Fold and 32.5-Fold Preferential Inhibition Over AKT2 and AKT3
In cell-free kinase assays, afuresertib demonstrates pronounced selectivity for AKT1 (Ki = 0.08 nM) relative to AKT2 (Ki = 2 nM) and AKT3 (Ki = 2.6 nM), representing a 25-fold and 32.5-fold preference, respectively . In contrast, Capivasertib shows Ki values of 3 nM, 8 nM, and 8 nM for AKT1, AKT2, and AKT3, with only 2.7-fold AKT1 selectivity, while Ipatasertib exhibits Ki values of 5 nM, 18 nM, and 8 nM (3.6-fold AKT1 selectivity) . The allosteric inhibitor MK-2206 shows substantially weaker potency with Ki values of 8 nM, 12 nM, and 65 nM for AKT1, AKT2, and AKT3 .
| Evidence Dimension | AKT1 isoform inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | AKT1 Ki = 0.08 nM; AKT2 Ki = 2 nM; AKT3 Ki = 2.6 nM (25× and 32.5× AKT1 selectivity) |
| Comparator Or Baseline | Capivasertib: AKT1/2/3 Ki = 3/8/8 nM (2.7× AKT1 selectivity); Ipatasertib: AKT1/2/3 Ki = 5/18/8 nM (3.6× AKT1 selectivity); MK-2206: AKT1/2/3 Ki = 8/12/65 nM |
| Quantified Difference | Afuresertib AKT1 potency: 37.5× higher than Capivasertib, 62.5× higher than Ipatasertib, 100× higher than MK-2206; AKT1 selectivity ratio: 25× vs 2.7× (Capivasertib), 25× vs 3.6× (Ipatasertib) |
| Conditions | Cell-free kinase inhibition assays using recombinant AKT isoforms (filter binding assay) |
Why This Matters
Higher AKT1 potency and selectivity may translate to differential therapeutic windows in AKT1-driven malignancies and potentially reduced off-target toxicity associated with broader isoform inhibition.
